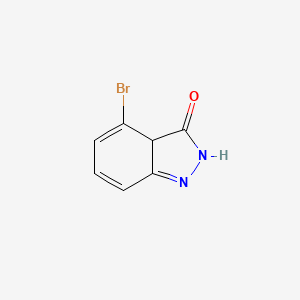
4-Bromo-2,3a-dihydroindazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3a-dihydroindazol-3-one is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and a carbonyl group at the 3-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3a-dihydroindazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoaniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the indazole ring. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is carried out under reflux to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3a-dihydroindazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl group at the 3-position can be reduced to form alcohols or oxidized to form carboxylic acids.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
- Substitution reactions yield various substituted indazoles.
- Oxidation and reduction reactions yield alcohols, carboxylic acids, or other derivatives depending on the specific conditions used.
Scientific Research Applications
4-Bromo-2,3a-dihydroindazol-3-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3a-dihydroindazol-3-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and carbonyl group play crucial roles in its binding affinity and specificity. The compound may also interact with various molecular targets and pathways, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
2,3-Dihydroindazol-3-one: Lacks the bromine atom at the 4-position, resulting in different reactivity and biological activity.
4-Chloro-2,3a-dihydroindazol-3-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-Fluoro-2,3a-dihydroindazol-3-one: Contains a fluorine atom, which can significantly alter its reactivity and interaction with biological targets.
Uniqueness: 4-Bromo-2,3a-dihydroindazol-3-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. The bromine atom also influences its biological activity, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-2,3a-dihydroindazol-3-one |
InChI |
InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3,6H,(H,10,11) |
InChI Key |
ZZBZXEQGFIKIID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=O)C2C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















